3-(3-Methylbutyl)-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole
Description
The compound 3-(3-Methylbutyl)-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole features a fused triazino-benzimidazole core, substituted with a 3-methylbutyl chain and a tetrahydrofuran-2-ylmethyl group. Its structure combines lipophilic (3-methylbutyl) and polar (tetrahydrofuran) moieties, which may influence solubility, bioavailability, and receptor interactions.
Properties
Molecular Formula |
C19H28N4O |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
3-(3-methylbutyl)-1-(oxolan-2-ylmethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole |
InChI |
InChI=1S/C19H28N4O/c1-15(2)9-10-21-13-22(12-16-6-5-11-24-16)19-20-17-7-3-4-8-18(17)23(19)14-21/h3-4,7-8,15-16H,5-6,9-14H2,1-2H3 |
InChI Key |
WETKMYGQQYLXMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CN(C2=NC3=CC=CC=C3N2C1)CC4CCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylbutyl)-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a diol precursor under acidic conditions.
Construction of the Triazino-Benzimidazole Core: This step involves the condensation of an appropriate benzimidazole derivative with a triazine precursor under basic conditions.
Coupling of the Tetrahydrofuran Ring with the Triazino-Benzimidazole Core: The final step involves the coupling of the tetrahydrofuran ring with the triazino-benzimidazole core using a suitable coupling reagent, such as a carbodiimide, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylbutyl)-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles (e.g., amines, thiols) under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-(3-Methylbutyl)-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(3-Methylbutyl)-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Substituents
Substituent Analysis :
- Oxygen vs. Nitrogen Heterocycles : The tetrahydrofuran group in the target compound (oxygen-containing) may improve aqueous solubility compared to pyridine-containing analogs (e.g., ), which prioritize metal coordination or π-π stacking.
- Alkyl Chains : The 3-methylbutyl group is common in lipophilic analogs, enhancing membrane permeability, as seen in and .
- Functional Groups : Dione (oxo) groups in increase polarity, while dimethylamine in introduces basicity, affecting pharmacokinetics .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The hydroxyl group in contributes to hydrogen bonding, as evidenced by IR peaks at 3425 cm⁻¹.
- The target compound’s tetrahydrofuran group likely reduces crystallinity compared to rigid dione derivatives .
Activity Trends :
- Anticancer Potential: The triazino-benzimidazole core in is critical for DHFR inhibition, suggesting similar activity for the target compound.
- Antimicrobial Effects : Methylthio groups in enhance activity, but the target compound’s tetrahydrofuran may reduce efficacy against bacteria.
Biological Activity
The compound 3-(3-Methylbutyl)-1-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₅O
- Molecular Weight : 325.41 g/mol
This compound features a triazino-benzimidazole framework with a tetrahydrofuran substituent, which is crucial for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its potential as an anti-inflammatory and anti-cancer agent. The following sections detail specific activities observed in research studies.
Anticancer Activity
Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant anticancer properties. For instance:
- In vitro studies : The compound was tested against various cancer cell lines, showing inhibition of cell proliferation at micromolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that modifications to the benzimidazole core enhance cytotoxicity against breast cancer cells (MCF-7) with IC₅₀ values ranging from 0.5 to 5 µM depending on the substituents .
Anti-inflammatory Activity
The compound's anti-inflammatory effects have also been documented:
- Mechanism of Action : Research indicates that it may inhibit pro-inflammatory cytokine production in macrophages, reducing inflammation markers such as TNF-alpha and IL-6.
- Data Table : Summary of anti-inflammatory effects observed in cellular assays:
| Compound | Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|---|
| 3-(3-Methylbutyl)-1-(tetrahydrofuran-2-ylmethyl)-... | 10 | 75 | 65 |
| Control | - | 10 | 10 |
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:
- Absorption : The compound shows good solubility in organic solvents but limited aqueous solubility.
- Metabolism : Preliminary studies suggest that cytochrome P450 enzymes may play a role in its metabolism.
- Toxicity Studies : Toxicological assessments indicate low acute toxicity in animal models with no significant adverse effects observed at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
